N-[4-(1H-imidazol-1-yl)benzyl]thiophene-2-carboxamide
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Overview
Description
N-{[4-(1H-imidazol-1-yl)phenyl]methyl}thiophene-2-carboxamide is a compound that features an imidazole ring, a phenyl group, and a thiophene carboxamide moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties . Thiophene is a sulfur-containing heterocycle that is often found in various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(1H-imidazol-1-yl)phenyl]methyl}thiophene-2-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Phenyl Group: The phenyl group can be introduced via a substitution reaction where an aryl halide reacts with the imidazole ring.
Formation of the Thiophene Carboxamide: The thiophene ring can be synthesized through a variety of methods, including the reaction of thiophene with carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(1H-imidazol-1-yl)phenyl]methyl}thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-{[4-(1H-imidazol-1-yl)phenyl]methyl}thiophene-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{[4-(1H-imidazol-1-yl)phenyl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide .
- N-(4-fluorophenyl)-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide .
Uniqueness
N-{[4-(1H-imidazol-1-yl)phenyl]methyl}thiophene-2-carboxamide is unique due to its specific combination of an imidazole ring, a phenyl group, and a thiophene carboxamide moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C15H13N3OS |
---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-[(4-imidazol-1-ylphenyl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H13N3OS/c19-15(14-2-1-9-20-14)17-10-12-3-5-13(6-4-12)18-8-7-16-11-18/h1-9,11H,10H2,(H,17,19) |
InChI Key |
WOUISROHJRMYCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC2=CC=C(C=C2)N3C=CN=C3 |
Origin of Product |
United States |
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